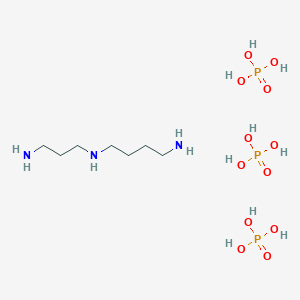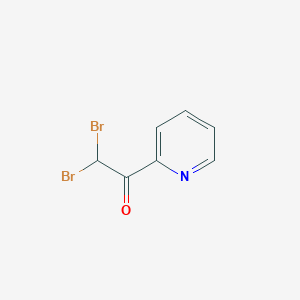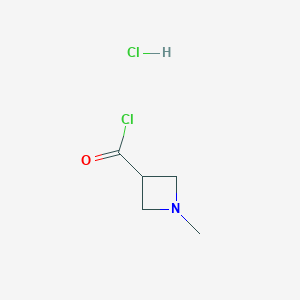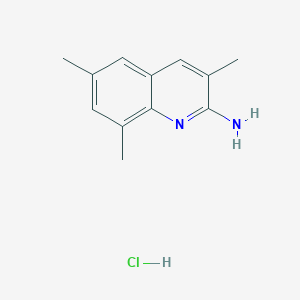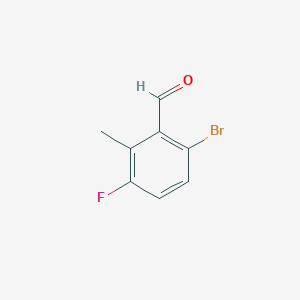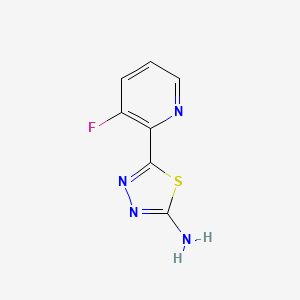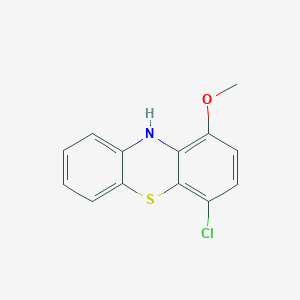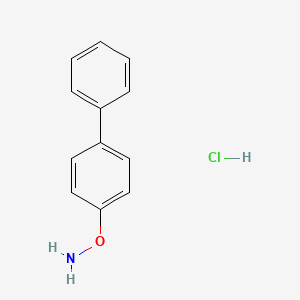
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate is a chemical compound with the molecular formula C14H20F2NO3S. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a piperidine ring substituted with a difluoroethyl group and a methylbenzenesulfonate moiety, making it a versatile intermediate in chemical reactions.
Métodos De Preparación
The synthesis of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate typically involves the reaction of 2,2-difluoroethanol with p-toluenesulfonyl chloride to form 2,2-difluoroethyl p-toluenesulfonate. This intermediate is then reacted with 4-piperidone under basic conditions to yield the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can participate in hydrogen bonding and van der Waals interactions, while the piperidine ring can engage in ionic interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
1-(2,2-Difluoroethyl)-4-piperidyl 4-Methylbenzenesulfonate can be compared with similar compounds such as:
2-(1,1-Difluoroethyl)-4-methyl-pyridine: This compound also features a difluoroethyl group but differs in the presence of a pyridine ring instead of a piperidine ring.
2,2-Difluoroethyl p-toluenesulfonate: This compound lacks the piperidine ring and is primarily used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.
Propiedades
Fórmula molecular |
C14H19F2NO3S |
|---|---|
Peso molecular |
319.37 g/mol |
Nombre IUPAC |
[1-(2,2-difluoroethyl)piperidin-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H19F2NO3S/c1-11-2-4-13(5-3-11)21(18,19)20-12-6-8-17(9-7-12)10-14(15)16/h2-5,12,14H,6-10H2,1H3 |
Clave InChI |
AXSQWMQRSKSIAS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(CC2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


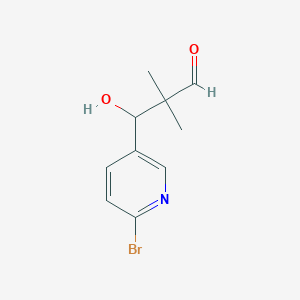
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)
